molecular formula C22H22ClN5O B2666070 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396845-78-5

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2666070
CAS No.: 1396845-78-5
M. Wt: 407.9
InChI Key: GPXNTXXCELJOFA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic chemical compound designed for preclinical research in neuroscience and medicinal chemistry. Its structure incorporates a phenylpiperazine moiety, a privileged scaffold prevalent in numerous pharmacologically active agents that target the central nervous system . This molecular architecture suggests potential for investigation as an anticonvulsant agent. Research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated significant activity in the maximal electroshock (MES) test, a standard animal model for generalized tonic-clonic seizures . The presence of the chlorophenyl group is a critical feature often associated with enhanced biological activity in such analogs . Furthermore, the piperazine core is known to contribute to binding at neuronal voltage-sensitive sodium channels (site 2), indicating a potential mechanism of action for further exploratory studies . This compound is intended solely for use in laboratory research to elucidate new therapeutic pathways and structure-activity relationships (SAR) for seizure disorders. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXNTXXCELJOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-chlorophenyl acetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Synthesis of 4-phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide.

    Coupling reaction: The 4-chlorophenyl acetic acid is then coupled with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Cyclization: The intermediate is then cyclized with pyrimidine-5-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, suggesting its utility in cancer therapy.

Case Study Example :
In a study examining the effects on A431 vulvar epidermal carcinoma cells, the compound was shown to significantly reduce cell viability and induce programmed cell death, indicating its potential as a lead compound for further development in oncology .

Antidepressant Effects

The compound has also been investigated for its antidepressant properties. It acts as a selective antagonist at certain serotonin receptors, which may contribute to mood regulation.

Mechanism of Action :
By modulating neurotransmitter systems, particularly serotonin and dopamine pathways, this compound shows promise in alleviating symptoms of depression and anxiety disorders. Animal models have demonstrated significant behavioral improvements following treatment with this compound .

Receptor Interaction Studies

Research indicates that 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide interacts with several biological targets, including:

  • Dopamine Receptors : Exhibits selective binding to dopamine D4 receptors, which are implicated in various neurological disorders.
  • Serotonin Receptors : Modulates serotonin receptor activity, contributing to its potential antidepressant effects.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against specific bacterial strains, indicating its potential as a new antibiotic agent.

Summary of Scientific Research Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInduces apoptosis in cancer cellsSignificant reduction in cell viability in vitro
Antidepressant EffectsModulates serotonin and dopamine pathwaysBehavioral improvements observed in animal models
Antimicrobial PropertiesEffective against certain bacterial strainsPotential for development as a new antibiotic

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

A. Piperazine-Linked Acetamides

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (): Substituent: 2-chloro-5-(trifluoromethyl)phenyl instead of pyrimidin-5-yl.
  • Compounds 13–18 ():

    • Feature thiazole or substituted phenyl groups instead of pyrimidine.
    • Example: Compound 14 (2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) has a melting point of 282–283°C and molecular weight 426.96 .
Compound Core Structure Substituents Melting Point (°C) Molecular Weight Reference
Target Compound Pyrimidine 4-Chlorophenyl, 4-phenylpiperazine Not reported ~452.9 (calc.)
Compound 14 Thiazole 4-(p-tolyl)thiazole, 4-chlorophenylpiperazine 282–283 426.96 [4]
Phenyl 2-chloro-5-(trifluoromethyl)phenyl Not reported ~424.3 (calc.) [6]

B. Chlorophenyl-Containing Acetamides

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Replaces pyrimidine with a pyrazole ring. The cyano group may enhance metabolic stability but reduce solubility .
  • N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Simpler structure lacking piperazine/pyrimidine. Forms hydrogen-bonded networks, suggesting solid-state stability .

A. Acetylcholinesterase (AChE) Inhibition

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives ():
    • Exhibit AChE inhibition (IC₅₀ values: 0.8–12.3 μM) via π-π stacking and hydrogen bonding with the enzyme’s catalytic site .
    • The target compound’s pyrimidine core and piperazine group likely enable similar interactions.

B. MMP Inhibition and Anti-Inflammatory Activity

  • Compounds 13–18 ():
    • Act as MMP inhibitors (e.g., MMP-9 IC₅₀: <10 μM for select analogs), critical in modulating inflammation .
    • The 4-chlorophenyl group in the target compound may enhance selectivity for inflammatory targets.

C. Structural Insights from Crystallography

  • N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide (): Demonstrates planar amide geometry and hydrogen-bonding patterns, which may influence bioavailability and target binding in related compounds .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive examination of the biological activities associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN5O
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. The results showed that certain derivatives demonstrated efficacy comparable to standard antimicrobial agents such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of the compound was assessed through MTT assays, which measure cell viability. Compounds similar to this compound have shown varying degrees of cytotoxicity against different cancer cell lines. Notably, some derivatives exhibited good anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

The mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies have suggested potential interactions with key biological targets involved in cell proliferation and survival pathways. For example, docking simulations indicated that certain derivatives might inhibit specific enzymes or receptors implicated in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized a series of pyrimidine derivatives, including those related to our compound, and tested their antimicrobial activity against various bacterial strains. The results indicated that some compounds exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
  • Anticancer Assessment :
    • In another study focused on similar compounds, researchers found that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. The IC50 values for these compounds were reported to be lower than those of traditional anticancer drugs, suggesting a potential for further development .

Data Tables

Activity TypeCompound DerivativesStandard ComparisonObserved Activity Level
AntimicrobialVarious Pyrimidine DerivativesCiprofloxacinSignificant
AnticancerSelected Derivatives5-FluorouracilModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide and its analogs?

  • Methodology :

  • Multi-step nucleophilic substitution : The pyrimidine core can be synthesized via coupling reactions between 4-phenylpiperazine and halogenated pyrimidine intermediates. For example, 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) can react with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinylpiperazine scaffold .
  • Amide coupling : The acetamide moiety is introduced via reaction of 2-(4-chlorophenyl)acetic acid with the pyrimidinylpiperazine intermediate using coupling agents like EDCI/HOBt .
    • Example : A 2022 study synthesized analogous acetylcholinesterase inhibitors via sequential Ullmann coupling and amide bond formation, achieving yields of 65–78% after purification .

Q. How can the crystallographic structure of this compound be validated?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement . For example, a related N-(4-chlorophenyl)acetamide derivative exhibited a dihedral angle of 6.3° between the chlorophenyl ring and the amide plane, stabilized by intramolecular C–H···O interactions .
  • Validation metrics : Ensure R-factor < 0.05 and wR < 0.15, with hydrogen atoms constrained using isotropic displacement parameters .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology :

  • Acetylcholinesterase (AChE) inhibition : Use Ellman’s assay with donepezil as a positive control. A 2022 study reported IC₅₀ values of 0.82–12.4 µM for analogs, with molecular docking (AutoDock Vina) confirming interactions at the catalytic site .
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodology :

  • Substituent variation : Compare analogs with modifications to the chlorophenyl, pyrimidine, or piperazine moieties. For example, replacing 4-chlorophenyl with 3-trifluoromethylphenyl increased AChE inhibition by 4-fold in a 2022 study .
  • Data table :
Substituent (R)IC₅₀ (µM)Selectivity (AChE vs. BuChE)
4-Cl1.28.3-fold
3-CF₃0.312.1-fold
2,3-diCl2.75.9-fold
  • Computational SAR : Use Multiwfn for electron localization function (ELF) analysis to map electron-deficient regions for targeted substitutions .

Q. How do crystallographic packing interactions influence stability and solubility?

  • Methodology :

  • Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N–H···O, O–H···N) using Mercury software. For example, a related compound formed 2D layers via N–H···O bonds (d = 2.89 Å, θ = 168°), correlating with low aqueous solubility (logP = 3.2) .
  • Thermal stability : Perform TGA/DSC to assess melting points (e.g., 249–251°C for a diastereomeric analog) .

Q. How to resolve contradictions in enzymatic activity data across studies?

  • Methodology :

  • Assay standardization : Control pH (7.4), temperature (25°C), and substrate concentration (e.g., 0.5 mM acetylthiocholine). Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.8 µM) may arise from variations in enzyme source (human vs. electric eel AChE) .
  • Meta-analysis : Use RevMan to pool data from ≥3 independent studies, applying random-effects models to quantify heterogeneity (I² > 50% indicates significant variability) .

Methodological Tools

  • Structural refinement : SHELXL (for small-molecule crystallography) .
  • Computational modeling : Multiwfn (wavefunction analysis) , AutoDock Vina (docking) .
  • Data analysis : OriginPro (kinetic studies), Mercury (crystallography) .

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